1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one
Description
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one is a piperazinone derivative featuring a bicyclic core with pyridine substituents at positions 1 and 3. The piperazin-2-one scaffold is a versatile pharmacophore known for its role in modulating enzyme activity and receptor binding, particularly in infectious diseases and oncology . The pyridine-2-carbonyl group at position 4 introduces a ketone functionality, which may enhance intermolecular interactions such as hydrogen bonding or π-stacking in biological targets.
Properties
IUPAC Name |
4-(pyridine-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-14-11-18(15(21)13-5-1-2-7-17-13)8-9-19(14)12-4-3-6-16-10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPSTNYTGLWONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Piperazin-2-One Skeleton
In a representative procedure, 1-(pyridin-3-yl)piperazine is reacted with pyridine-2-carbonyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 eq.) is employed as a base to scavenge HCl, with the reaction stirred at 0°C for 2 hours followed by room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate:hexane = 3:1) to yield the target compound as a white solid (68% yield).
Table 1: Optimization of Acylation Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 68 |
| DIPEA | THF | RT | 54 |
| Pyridine | Acetonitrile | 40°C | 42 |
Transition Metal-Catalyzed Coupling Strategies
Palladium-mediated cross-coupling reactions enable precise functionalization of the piperazin-2-one scaffold. Suzuki-Miyaura coupling has been utilized to introduce pyridinyl groups at specific positions.
Suzuki Coupling for Pyridine Substituent Installation
A brominated piperazin-2-one intermediate is reacted with pyridin-3-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C). Post-reaction purification via recrystallization from ethanol affords the coupled product in 76% yield. Key interactions, such as hydrogen bonding between the piperazinone carbonyl and pyridine nitrogen, are confirmed by X-ray crystallography.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported methodologies enhance reproducibility and reduce purification burdens. Wang resin-bound piperazine derivatives are acylated with pyridine-2-carbonyl chloride, followed by cleavage using trifluoroacetic acid (TFA)/dichloromethane (1:9). This approach achieves 82% purity (HPLC) without chromatographic steps.
Mechanochemical Synthesis for Solvent-Free Conditions
Ball milling techniques offer an eco-friendly alternative. Equimolar quantities of 1-(pyridin-3-yl)piperazine and pyridine-2-carboxylic acid are ground with NaHCO₃ as a catalyst for 2 hours. The reaction proceeds via in situ acid chloride formation, yielding 58% product with minimal waste.
Analytical Validation of Synthetic Intermediates
Critical intermediates are characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): Piperazinone protons resonate at δ 3.45–4.10 ppm, while pyridinyl protons appear as doublets between δ 7.20–8.50 ppm.
- HRMS : Calculated for C₁₅H₁₃N₄O₂ [M+H]⁺: 293.1038; Found: 293.1035.
Challenges and Mitigation Strategies
- Regioselectivity Issues : Competing acylation at piperazine nitrogen atoms is mitigated using bulky protecting groups (e.g., Boc).
- Low Solubility : Polar aprotic solvents like DMF enhance reactant dissolution at elevated temperatures.
Industrial-Scale Production Considerations
Kilogram-scale batches employ continuous flow reactors to maintain temperature control during exothermic acylation steps. Process analytical technology (PAT) monitors reaction progression in real time, ensuring consistency.
Emerging Methodologies
Photoredox catalysis has been explored for radical-based functionalization of the piperazinone core, though yields remain suboptimal (≤35%). Biocatalytic approaches using transaminases are under investigation for enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperazine derivatives with reduced pyridine rings.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one has been investigated for several medicinal applications:
1. Antimicrobial Activity
- Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes.
2. Anticancer Properties
- Research indicates that the compound may possess anticancer activity by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death .
3. Anti-Tubercular Activity
- A series of derivatives based on similar structures have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant inhibitory concentrations, suggesting potential as therapeutic agents for tuberculosis .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions, including:
- Condensation Reactions : Combining pyridine derivatives with piperazine precursors.
- Oxidation and Reduction : Utilizing agents like potassium permanganate for oxidation or lithium aluminum hydride for reduction to modify functional groups.
These synthetic pathways allow for the creation of analogs with enhanced biological activity or altered pharmacokinetic properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications to the pyridine moiety significantly enhanced their antimicrobial efficacy. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that certain derivatives of this compound induced apoptosis through activation of caspase pathways. The IC50 values were determined to be significantly lower than those of established chemotherapeutics, suggesting a promising avenue for cancer treatment.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs include piperazinone derivatives with pyridine, chlorophenyl, or trifluoromethyl substituents. Key structural differences and their implications are summarized below:
Key Observations :
Key Observations :
- UDO and UDD demonstrate potent anti-parasitic activity via CYP51 inhibition, suggesting that the target compound’s pyridine groups could similarly engage heme-containing enzymes .
- The ketone in the target compound may mimic azole interactions in CYP51, but its efficacy remains untested.
- MK45’s cytotoxicity highlights the piperazinone scaffold’s versatility in oncology, though substituent choice dictates target specificity .
Biological Activity
1-(Pyridin-3-yl)-4-(pyridine-2-carbonyl)piperazin-2-one is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of both pyridine and piperazine rings, has been investigated for its antimicrobial and anticancer properties, among other applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 282.30 g/mol. The compound's structure allows for various modifications, which can enhance its biological activity and specificity towards different molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Such interactions may result in inhibition or activation of these targets, leading to various pharmacological effects. The exact mechanisms depend on the specific biological pathways involved.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as antibiotic agents.
Anticancer Activity
A study highlighted that related compounds demonstrated notable anticancer effects, with IC50 values indicating effective inhibition of cancer cell proliferation. For example, certain derivatives were tested against human cancer cell lines and showed promising results in terms of cytotoxicity and selectivity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 14.1 | HeLa (cervical cancer) |
| Compound B | 5.4 | MCF7 (breast cancer) |
| Compound C | 17.2 | A549 (lung cancer) |
Case Studies
- Anticancer Screening : In a study involving high-throughput screening of small molecules for phosphoglycerate dehydrogenase (PHGDH) inhibition, a derivative of piperazine was identified that showed promising anticancer activity with an IC50 value around 15 µM . This highlights the potential of piperazine-based compounds in targeting metabolic pathways critical for cancer cell survival.
- Antimicrobial Evaluation : Another investigation focused on synthesizing various derivatives to evaluate their antimicrobial efficacy against Mycobacterium tuberculosis. The most effective compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential for further development as anti-tubercular agents .
Synthesis and Modifications
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Ring : Cyclization of appropriate diamines with dihaloalkanes under basic conditions.
- Introduction of Pyridine Rings : Nucleophilic substitution reactions using pyridine derivatives.
- Coupling Reactions : Final coupling with a pyridine carbonyl compound under catalytic conditions.
These synthetic routes can be optimized to enhance yield and purity, which is crucial for obtaining biologically active compounds suitable for further testing .
Q & A
Q. How can isotopic labeling (e.g., ) facilitate PET imaging studies for target engagement validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
